molecular formula C6H10ClN3O B10910451 2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol

2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol

Cat. No.: B10910451
M. Wt: 175.61 g/mol
InChI Key: GKWCFWNWPZUPJZ-UHFFFAOYSA-N
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Description

2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a chlorine atom and a butanol side chain. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring. In this case, the starting materials would be an azide derivative and an alkyne derivative, which react under copper catalysis to form the desired triazole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol side chain can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazole derivatives.

    Substitution: The chlorine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the chlorine atom can result in various substituted triazole derivatives.

Scientific Research Applications

2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Triazole derivatives are known for their antimicrobial and antifungal properties, making this compound a potential candidate for the development of new drugs.

    Medicine: It can be explored for its potential therapeutic effects, particularly in the treatment of infections and other diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. Triazole derivatives are known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in the metabolism of various substances. By inhibiting these enzymes, the compound can exert its biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Voriconazole: A triazole antifungal medication used to treat serious fungal infections.

    Fluconazole: Another triazole antifungal agent used to treat and prevent fungal infections.

    Itraconazole: A triazole antifungal used to treat a variety of fungal infections.

Uniqueness

2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H10ClN3O

Molecular Weight

175.61 g/mol

IUPAC Name

2-(3-chloro-1,2,4-triazol-1-yl)butan-1-ol

InChI

InChI=1S/C6H10ClN3O/c1-2-5(3-11)10-4-8-6(7)9-10/h4-5,11H,2-3H2,1H3

InChI Key

GKWCFWNWPZUPJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)N1C=NC(=N1)Cl

Origin of Product

United States

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